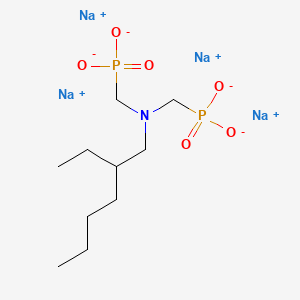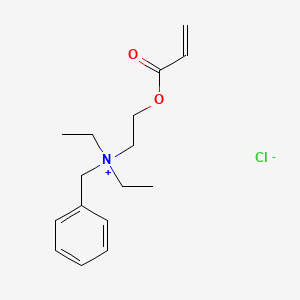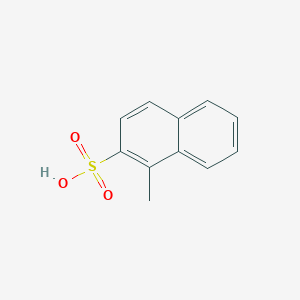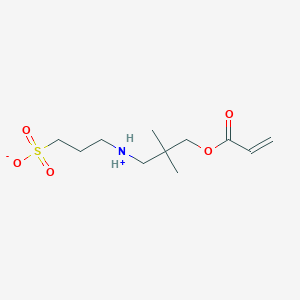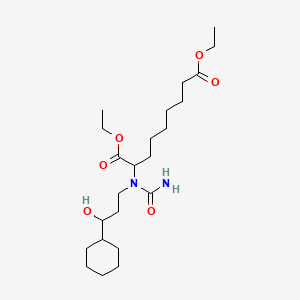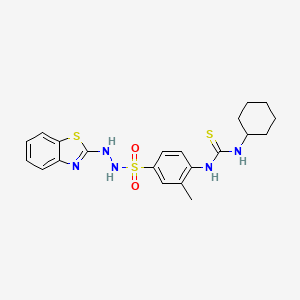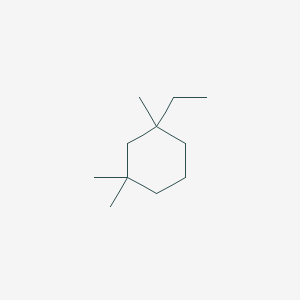
1-ethyl-1,3,3-trimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1,3,3-trimethylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by its unique structure, where an ethyl group and three methyl groups are attached to a cyclohexane ring. The presence of these substituents imparts specific chemical and physical properties to the compound.
準備方法
The synthesis of 1-ethyl-1,3,3-trimethylcyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of 1,3,3-trimethylcyclohexene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes using metal catalysts such as palladium or platinum. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
化学反応の分析
1-Ethyl-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the substitution of hydrogen atoms with halogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Ethyl-1,3,3-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studying the reactivity and stability of substituted cyclohexanes. Its unique structure makes it an interesting subject for conformational analysis and stereochemistry studies.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a building block for pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymer additives.
作用機序
The mechanism of action of 1-ethyl-1,3,3-trimethylcyclohexane involves its interaction with molecular targets and pathways within a given system. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it occurs.
類似化合物との比較
1-Ethyl-1,3,3-trimethylcyclohexane can be compared with other similar compounds such as:
1,1,3-Trimethylcyclohexane: This compound lacks the ethyl group, resulting in different chemical properties and reactivity.
1,3,3-Trimethylcyclohexene: The presence of a double bond in this compound leads to distinct reactivity patterns, particularly in addition reactions.
1-Ethyl-3-methylcyclohexane: The substitution pattern differs, affecting the compound’s conformational stability and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its physical and chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
102943-76-0 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
1-ethyl-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C11H22/c1-5-11(4)8-6-7-10(2,3)9-11/h5-9H2,1-4H3 |
InChIキー |
ASGWHLMNKLPVDT-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCC(C1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

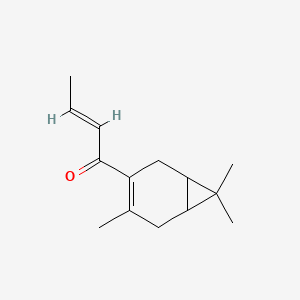
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
